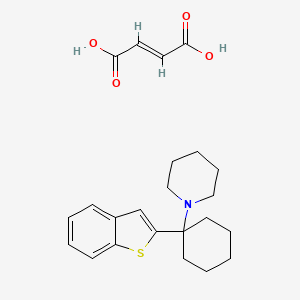

Benocyclidine fumarate

Description

Nomenclature and Classification within Arylcyclohexylamine Chemistry

Benocyclidine (B109896) is classified as an arylcyclohexylamine, a chemical class characterized by a cyclohexylamine (B46788) structure with an attached aryl group. wikipedia.orgwikiwand.com In these compounds, the aryl moiety is positioned geminal to the amine. wikipedia.org Benocyclidine is a derivative of phencyclidine (PCP) where the phenyl ring is substituted with a benzothiophenyl group. microbiozindia.comcaymanchem.com This structural modification is central to its unique pharmacological profile. The compound is most commonly studied as its base, benocyclidine, or as its fumarate (B1241708) salt to improve handling and solubility for research purposes. impurity.comuni-freiburg.deresearchgate.net

| Identifier | Benocyclidine (Base) | Benocyclidine Fumarate |

|---|---|---|

| Systematic Name | 1-[1-(1-Benzothiophen-2-yl)cyclohexyl]piperidine wikipedia.org | 1-(1-Benzo[b]thien-2-ylcyclohexyl)piperidine Fumarate impurity.com |

| Common Synonyms | BTCP, BCP, Benzothiophenylcyclohexylpiperidine wikipedia.orgcaymanchem.com | BTCP Fumarate, GK 13 Fumarate impurity.com |

| Molecular Formula | C₁₉H₂₅NS caymanchem.comcaymanchem.com | C₁₉H₂₅NS • C₄H₄O₄ impurity.com |

| CAS Number | 112726-66-6 wikipedia.orgcaymanchem.com | 143603-57-0 impurity.com |

Evolution of Benocyclidine Research: Historical Perspectives and Paradigm Shifts

The research trajectory of benocyclidine is best understood within the broader history of arylcyclohexylamine exploration and the subsequent shift towards receptor-specific agents.

The scientific exploration of arylcyclohexylamines began well before the characterization of benocyclidine. Phencyclidine (PCP), synthesized in 1956, was among the first to be recognized for its anesthetic properties and was intensively investigated by Parke-Davis. wikipedia.orgtaylorandfrancis.comnih.gov These early studies in the 1950s and 1960s also included the development of ketamine, another derivative that produces a state described as "dissociative anesthesia". taylorandfrancis.comnih.gov This initial wave of research focused on the potential anesthetic and analgesic applications of the class. nih.govmicrobiozindia.com However, the profound central nervous system effects, including psychotomimetic side effects, led researchers to explore the underlying mechanisms of action, primarily centered on the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov

A significant paradigm shift occurred with the characterization of benocyclidine (BTCP) in the late 1980s. caymanchem.com Research demonstrated that while structurally related to PCP, BTCP's pharmacological profile was fundamentally different. wikipedia.orgcaymanchem.com Studies revealed that benocyclidine is a potent and highly selective dopamine (B1211576) reuptake inhibitor (DRI). ncats.iocaymanchem.com

This divergence was quantified in binding assays, which showed that BTCP has a high affinity for the dopamine transporter (DAT) while displaying negligible affinity for the NMDA receptor's PCP binding site. microbiozindia.comcaymanchem.com This marked a clear departure from PCP and ketamine, whose primary actions are mediated through NMDA receptor antagonism. wikipedia.orgncats.io Benocyclidine was thus identified as a pure DRI, lacking the characteristic anesthetic or dissociative properties associated with its parent compound. microbiozindia.comwikipedia.org This selective action allowed researchers to isolate and study the effects of dopamine reuptake inhibition without the confounding variable of NMDA receptor activity.

| Compound | Mechanism of Action | Dopamine Transporter (DAT) Affinity (IC₅₀) | NMDA Receptor Affinity (K₀.₅ / IC₅₀) |

|---|---|---|---|

| Benocyclidine (BTCP) | Selective Dopamine Reuptake Inhibitor (DRI) wikipedia.orgcaymanchem.com | ~8 nM caymanchem.com | ~6 µM (6000 nM) caymanchem.com |

| Phencyclidine (PCP) | Non-competitive NMDA Receptor Antagonist nih.govnih.gov | Lower affinity than BTCP caymanchem.com | High affinity caymanchem.com |

Current Academic Research Landscape and Significance

In the current research landscape, this compound serves as a valuable scientific tool. Its high selectivity for the dopamine transporter has made it instrumental in neuropharmacology for studying the dopamine system. caymanchem.comapexbt.com A primary application is its use in radiolabeled form ([³H]BTCP) to map and quantify dopamine transporters in brain tissue, particularly in the striatum. microbiozindia.comcaymanchem.com

Furthermore, benocyclidine's distinct structure and activity profile have been utilized in computational chemistry and molecular modeling. nih.gov Researchers have employed BTCP in studies aiming to define the common pharmacophore for dopamine reuptake inhibitors. wikipedia.orgncats.io By comparing its conformational preferences with other DRIs like cocaine and methylphenidate, scientists work to understand the structural requirements for binding to the dopamine transporter. nih.gov This research is significant for elucidating the mechanisms of stimulant action and for the rational design of novel compounds with specific effects on the dopamine system. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine;(E)-but-2-enedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NS.C4H4O4/c1-5-11-19(12-6-1,20-13-7-2-8-14-20)18-15-16-9-3-4-10-17(16)21-18;5-3(6)1-2-4(7)8/h3-4,9-10,15H,1-2,5-8,11-14H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTYJSWZECGJOO-WLHGVMLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCCC4.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCCC4.C(=C/C(=O)O)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Neuropharmacological Mechanisms of Action of Benocyclidine

Dopaminergic System Interactions

Benocyclidine's interaction with the dopaminergic system is a defining feature of its pharmacological profile, acting as a potent dopamine (B1211576) reuptake inhibitor (DRI). microbiozindia.com This action leads to an increase in the extracellular concentration of dopamine, a neurotransmitter crucial for functions such as motor control, motivation, and reward.

Benocyclidine (B109896) demonstrates a high potency as a selective dopamine reuptake inhibitor. Research has shown that it inhibits the uptake of dopamine with an IC50 value in the low nanomolar range, indicating a strong binding affinity for the dopamine transporter. microbiozindia.com The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, for Benocyclidine's inhibition of dopamine uptake has been reported to be between 7-8 nM. microbiozindia.com

| Compound | Dopamine Uptake Inhibition (IC50) |

|---|---|

| Benocyclidine (BTCP) | 7-8 nM |

Studies utilizing radiolabeled Benocyclidine have confirmed its ability to bind to the dopamine uptake complex in vivo. microbiozindia.com Further research has indicated that the binding of Benocyclidine and cocaine to the dopamine transporter is mutually exclusive. nih.gov This suggests that both compounds compete for the same or overlapping binding sites on the transporter protein. In vivo studies in mice have shown that unlabeled Benocyclidine can inhibit the binding of its radiolabeled form in the striatum in a dose-dependent manner. microbiozindia.com

The molecular mechanism underlying Benocyclidine's inhibition of the dopamine transporter involves its direct binding to the transporter protein. This binding event physically obstructs the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By blocking this reuptake process, Benocyclidine effectively increases the concentration and duration of action of dopamine in the synapse, leading to enhanced dopaminergic signaling. The mutually exclusive binding with cocaine suggests a competitive inhibition mechanism at the dopamine binding site of the DAT. nih.gov

Phencyclidine (PCP) Receptor and N-Methyl-D-aspartate (NMDA) Receptor Complex Interactions

While structurally related to phencyclidine, Benocyclidine exhibits a significantly different profile of interaction with the PCP and NMDA receptor complexes.

Interestingly, while having low affinity for the PCP binding site on the NMDA receptor, Benocyclidine has been found to be a potent binder to the PCP binding site located within the ion channel of the Torpedo californica nicotinic acetylcholine (B1216132) receptor (nAChR). uni-muenchen.de This receptor, a member of the ligand-gated ion channel superfamily, is a model for human muscle nAChRs. uni-muenchen.de In competitive binding experiments, Benocyclidine displayed a high affinity for this site, with a reported Ki value of 71.8 nM and a Kd value of 84.2 nM. uni-muenchen.de This affinity is notably higher than that of PCP itself for this particular binding site. uni-muenchen.de

| Compound | Binding Affinity (Ki) at nAChR PCP Site | Binding Affinity (Kd) at nAChR PCP Site |

|---|---|---|

| Benocyclidine (BTCP) | 71.8 nM | 84.2 nM |

A key distinguishing feature of Benocyclidine is its negligible affinity for the NMDA receptor. microbiozindia.com Unlike phencyclidine, which is a well-known NMDA receptor antagonist, Benocyclidine is considered a pure dopamine reuptake inhibitor with almost no activity at the NMDA receptor. microbiozindia.com This lack of affinity for the NMDA receptor is responsible for the absence of the anticonvulsant, anesthetic, hallucinogenic, or dissociative effects that are characteristic of PCP and other NMDA receptor antagonists. microbiozindia.com While one report indicated a low affinity for the "PCP receptor" with an IC50 value of 6 μM, this is significantly weaker than its potent action at the dopamine transporter. microbiozindia.com The general consensus in the scientific literature is that Benocyclidine's interaction with the NMDA receptor is insignificant at pharmacologically relevant concentrations for dopamine reuptake inhibition.

Pharmacological Differentiation from Dissociative Arylcyclohexylamines (e.g., Phencyclidine, Ketamine)

Benocyclidine, also known as benzothiophenylcyclohexylpiperidine (BTCP), exhibits a pharmacological profile that markedly diverges from prototypical arylcyclohexylamines such as phencyclidine (PCP) and ketamine. nih.gov The primary distinguishing feature lies in its interaction with the N-methyl-D-aspartate (NMDA) receptor, a key site of action for the dissociative effects of PCP and ketamine.

Research has consistently demonstrated that benocyclidine is a potent and selective dopamine reuptake inhibitor (DRI). nih.gov Studies have shown its high affinity for the dopamine transporter (DAT), with IC50 values for the inhibition of dopamine uptake reported to be in the range of 7-8 nM. nih.gov This primary action as a DRI underlies its psychostimulant properties. nih.gov

In stark contrast to PCP and ketamine, benocyclidine displays a negligible affinity for the NMDA receptor. nih.gov Specifically, its affinity for the PCP receptor site on the NMDA receptor complex is exceptionally low, with a reported K0.5 value of 6 µM. nih.gov This low affinity for the NMDA receptor is the critical factor that separates benocyclidine from the dissociative anesthetic and hallucinogenic effects characteristic of PCP and ketamine. Consequently, benocyclidine does not possess the anticonvulsant, anesthetic, or hallucinogenic properties associated with NMDA receptor antagonism. nih.gov

This fundamental difference in receptor affinity and primary mechanism of action is a cornerstone in understanding the unique neuropharmacological identity of benocyclidine within the broader class of arylcyclohexylamines.

Table 1: Comparative Receptor Affinities

| Compound | Primary Target | Dopamine Transporter (DAT) Affinity (IC50) | NMDA Receptor (PCP Site) Affinity (K0.5) |

| Benocyclidine | Dopamine Transporter | ~7-8 nM nih.gov | 6 µM nih.gov |

| Phencyclidine | NMDA Receptor | Micromolar range | Nanomolar range |

| Ketamine | NMDA Receptor | Micromolar range | Nanomolar range |

Note: Specific affinity values for Phencyclidine and Ketamine at the dopamine transporter and NMDA receptor can vary across studies, but the general distinction in primary targets and affinity ranges holds.

Exploration of Other Neurotransmitter System Modulations

While the primary pharmacological activity of benocyclidine is centered on the dopamine transporter, its structural similarity to other arylcyclohexylamines, notably phencyclidine, necessitates an exploration of its potential interactions with other neurotransmitter systems.

Nicotinic Acetylcholine Receptors (nAChRs):

Recent research has revealed a significant interaction between benocyclidine and nicotinic acetylcholine receptors. A 2023 study demonstrated that benocyclidine (BTCP) exhibits a notable affinity for the PCP ion channel binding site of the Torpedo californica nicotinic acetylcholine receptor (nAChR), with a dissociation constant (Kd) of 84.2 nM. This finding suggests that benocyclidine may modulate cholinergic neurotransmission through its interaction with nAChRs. The functional consequences of this binding are an area for further investigation.

Sigma Receptors:

Phencyclidine is known to interact with sigma receptors, which are a unique class of intracellular proteins. Given the structural relationship, there is a theoretical possibility that benocyclidine may also possess some affinity for sigma receptors. However, to date, there is a lack of specific binding studies investigating the affinity of benocyclidine for sigma-1 and sigma-2 receptors. Therefore, any potential modulation of the sigma receptor system by benocyclidine remains speculative and requires direct experimental validation.

Serotonin (B10506) Receptors:

The serotonergic system is another potential, though less explored, target for benocyclidine. PCP has been shown to have complex interactions with the serotonin system, including effects on serotonin reuptake and receptor binding. While benocyclidine's primary action is as a dopamine reuptake inhibitor, the possibility of cross-reactivity with serotonin transporters or various serotonin receptor subtypes cannot be entirely ruled out without specific binding profile data. Currently, there is a paucity of research directly examining the affinity and functional activity of benocyclidine at different serotonin receptors.

Table 2: Investigated and Potential Neurotransmitter System Modulations by Benocyclidine

| Neurotransmitter System | Receptor/Transporter | Benocyclidine Interaction | Supporting Evidence |

| Dopaminergic | Dopamine Transporter (DAT) | Potent and Selective Inhibition | IC50 of ~7-8 nM nih.gov |

| Glutamatergic | NMDA Receptor (PCP Site) | Negligible Affinity | K0.5 of 6 µM nih.gov |

| Cholinergic | Nicotinic Acetylcholine Receptor (nAChR) - PCP Ion Channel Site | Notable Affinity | Kd of 84.2 nM |

| Sigma | Sigma-1 and Sigma-2 Receptors | Currently Unknown/Speculative | Based on structural similarity to PCP |

| Serotonergic | Serotonin Transporter (SERT) and Receptors | Currently Unknown/Speculative | Based on structural similarity to PCP |

Structure Activity Relationship Sar Studies of Benocyclidine Analogs

Influence of the Benzothiophenyl Moiety on Receptor Selectivity

The substitution of the phenyl ring of phencyclidine with a benzothiophenyl moiety is a critical determinant of benocyclidine's pharmacological profile, dramatically shifting its selectivity towards the dopamine (B1211576) transporter. This structural modification significantly reduces the affinity for the PCP binding site within the NMDA receptor ion channel, thereby mitigating the hallucinogenic and dissociative effects associated with PCP.

The benzothiophenyl group confers high affinity and selectivity for the dopamine uptake complex. Studies have demonstrated that benocyclidine (B109896) is a potent inhibitor of dopamine reuptake, with reported IC50 values in the low nanomolar range. In contrast, its affinity for the PCP receptor is substantially lower, with reported values in the micromolar range. This marked separation in activity underscores the importance of the benzothiophenyl moiety in directing the molecule's interaction towards the dopamine transporter over the NMDA receptor. The precise electronic and steric properties of the benzothiophenyl ring system are thought to be key to this selectivity, allowing for optimal interaction with the binding pocket of the dopamine transporter while being a poor fit for the PCP binding site.

Further research into analogs with modifications to the benzothiophenyl ring, such as the introduction of various substituents, could provide a more granular understanding of the specific interactions that govern this receptor selectivity. Such studies are crucial for the rational design of even more selective and potent dopamine reuptake inhibitors.

Role of Cyclohexane (B81311) and Piperidine (B6355638) Ring Substitutions

Modifications to the cyclohexane and piperidine rings of benocyclidine analogs have been explored to further understand the spatial and conformational requirements for optimal interaction with the dopamine transporter. These studies have revealed that the substitution pattern on these rings can significantly influence binding affinity and, consequently, dopamine reuptake inhibition.

Computational studies, including molecular mechanics and ab initio quantum mechanical calculations, have been employed to investigate the conformational preferences of benocyclidine and its analogs. Research on analogs with a methyl group at various positions on the cyclohexane ring has been particularly informative. For instance, the cis-2-methyl analog of benocyclidine was found to retain good pharmacological activity. Conformational analysis of this active analog suggests that an aryl-axial conformer is likely the biologically active form for at least some compounds in this series. However, it has also been shown that an aryl-equatorial conformer can present an identical pharmacophore, indicating that multiple conformations may lead to effective binding.

X-ray crystallography of benocyclidine and its 2-methylcyclohexane analog has provided experimental validation of the computationally predicted low-energy conformations. These findings highlight that while there is some tolerance for substitution on the cyclohexane ring, the position and stereochemistry of the substituent are critical for maintaining high affinity for the dopamine transporter.

Systematic exploration of a wider range of substituents on both the cyclohexane and piperidine rings is necessary to develop a comprehensive SAR. This would involve synthesizing and testing analogs with varying steric bulk, electronic properties, and hydrogen-bonding potential to map the binding pocket of the dopamine transporter more precisely.

| Compound | Cyclohexane Ring Substitution | Piperidine Ring Substitution | Dopamine Transporter Affinity (Ki, nM) | Reference |

| Benocyclidine (BTCP) | Unsubstituted | Unsubstituted | ~7-8 (IC50) | Vignon et al., 1988 |

| cis-2-Methyl-BTCP | 2-Methyl (cis) | Unsubstituted | Active | Froimowitz et al., 2000 |

Pharmacophore Elucidation for Selective Dopamine Reuptake Inhibition

The development of a pharmacophore model for selective dopamine reuptake inhibition has been significantly advanced by the study of benocyclidine and its analogs. A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For selective dopamine reuptake inhibitors, this model helps in understanding the key interactions with the dopamine transporter and in designing new molecules with improved potency and selectivity.

Based on the conformational analysis of benocyclidine and its active analogs, a pharmacophore model has been proposed. This model incorporates several key features:

Aromatic/Hydrophobic Group: Represented by the benzothiophenyl moiety, this group is crucial for binding, likely through hydrophobic and/or pi-stacking interactions within a specific pocket of the dopamine transporter.

An Ionizable Amine Center: The nitrogen atom of the piperidine ring, which is protonated at physiological pH, is essential for a critical ionic interaction with an acidic residue (such as an aspartate) in the transporter's binding site.

Superposition studies with rigid analogs of cocaine, another well-known dopamine reuptake inhibitor, have been used to refine the benocyclidine-based pharmacophore. These studies help to define the optimal spatial orientation of the key chemical features. For instance, the orientation of the proton on the ionizable amine is critical for effective interaction with the monoamine transporters. Interestingly, while there is excellent agreement between the proposed biologically active conformer of methylphenidate and a 'back-bridged' cocaine analog that is optimal for dopamine reuptake inhibition, benocyclidine appears to be a better fit to a 'front-bridged' cocaine analog, which is more optimal for serotonin (B10506) reuptake inhibition. This suggests subtle but important differences in the binding modes of different classes of dopamine reuptake inhibitors.

The pharmacophore model for benocyclidine analogs serves as a valuable tool for virtual screening of chemical libraries to identify novel scaffolds for selective dopamine reuptake inhibitors and for guiding the rational design of new, more effective therapeutic agents.

Thiophene (B33073) Nucleus Contributions to Pharmacological Activity

The thiophene nucleus, as part of the larger benzothiophenyl moiety, plays a pivotal role in the pharmacological activity of benocyclidine. The replacement of the phenyl ring of PCP with this heterocyclic system is the primary reason for the shift in pharmacological profile from a potent NMDA receptor antagonist to a selective dopamine reuptake inhibitor.

The contributions of the thiophene nucleus can be attributed to several factors:

Electronic Properties: The sulfur atom in the thiophene ring imparts distinct electronic properties compared to a benzene (B151609) ring. The lone pairs of electrons on the sulfur atom contribute to the aromaticity of the ring system, influencing its electron density and potential for specific interactions, such as hydrogen bonding or electrostatic interactions, with the dopamine transporter. These electronic characteristics are believed to be more favorable for binding to the DAT compared to the phenyl ring of PCP.

Bioisosterism: In medicinal chemistry, the thiophene ring is often considered a bioisostere of the phenyl ring. However, in the case of benocyclidine, this is a clear example of non-classical bioisosterism, where the replacement leads to a significant change in the primary pharmacological target. This highlights that subtle differences in the physicochemical properties between isosteres can lead to profound changes in biological activity.

In essence, the thiophene nucleus, within the context of the benzothiophenyl moiety, is not merely a passive structural component. Its unique electronic and steric features are integral to the high-affinity and selective interaction of benocyclidine with the dopamine transporter, thereby defining its characteristic pharmacological profile as a potent and selective dopamine reuptake inhibitor.

Advanced Methodologies in Benocyclidine Research

In Vitro Pharmacological Characterization Techniques

The initial characterization of benocyclidine's pharmacological activity relies on a suite of in vitro assays designed to quantify its interaction with specific molecular targets. These techniques are fundamental in determining the affinity and functional consequences of the compound's binding.

Quantitative Receptor Binding Assays (e.g., Saturation, Kinetic, Competition Experiments)

Saturation binding experiments would involve incubating increasing concentrations of a radiolabeled form of benocyclidine (B109896) (e.g., [3H]BTCP) with a tissue or cell preparation containing the dopamine (B1211576) transporter until equilibrium is reached. The amount of bound radioligand is then measured, allowing for the determination of the Kd (the concentration of ligand at which 50% of the receptors are occupied) and Bmax (the total concentration of receptors in the sample).

Kinetic binding experiments measure the rate of association (kon) and dissociation (koff) of the radioligand to and from the receptor. These values can also be used to calculate the Kd (Kd = koff/kon).

Competition binding assays are used to determine the affinity of an unlabeled compound (in this case, benocyclidine fumarate) by measuring its ability to compete with a radioligand for binding to the target. In such an assay, a fixed concentration of a radioligand known to bind to the dopamine transporter would be incubated with the receptor preparation in the presence of varying concentrations of unlabeled benocyclidine. The concentration of benocyclidine that inhibits 50% of the specific binding of the radioligand is known as the IC50, which can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Cell-Based Functional Assays for Transporter Inhibition

To understand the functional consequences of benocyclidine binding to the dopamine transporter (DAT), cell-based assays are employed. These assays directly measure the ability of the compound to inhibit the uptake of dopamine into cells engineered to express the dopamine transporter, such as Human Embryonic Kidney 293 (HEK-293) cells.

In a typical dopamine uptake inhibition assay, these DAT-expressing cells are incubated with a solution containing a known concentration of radiolabeled dopamine (e.g., [3H]dopamine) in the presence of varying concentrations of benocyclidine. After a set incubation period, the amount of radioactivity taken up by the cells is measured. A potent inhibitor like benocyclidine will reduce the amount of radiolabeled dopamine that enters the cells. The concentration of benocyclidine that produces 50% inhibition of dopamine uptake is determined as its IC50 value. Research has shown that benocyclidine acts as a potent dopamine uptake blocking agent, with a study on primary cultures of dopaminergic neurons from the substantia nigra reporting an IC50 value of 70 nM. This potency is comparable to other well-known dopamine uptake inhibitors.

Dopamine Uptake Inhibition by Benocyclidine (BTCP)

| Compound | Cell Type | Assay | IC50 (nM) |

|---|---|---|---|

| Benocyclidine (BTCP) | Primary cultures of dopaminergic neurons | [3H]Dopamine Uptake Inhibition | 70 |

| Nomifensine (B1679830) | Primary cultures of dopaminergic neurons | [3H]Dopamine Uptake Inhibition | 70 |

| Benztropine | Primary cultures of dopaminergic neurons | [3H]Dopamine Uptake Inhibition | 50 |

Mass Spectrometry-Based Binding Assays as Alternatives to Radioligand Methods

In recent years, mass spectrometry (MS)-based binding assays have emerged as a powerful alternative to traditional radioligand-based methods, offering the advantage of not requiring a radiolabeled ligand. This technique has been successfully applied to study the interaction of benocyclidine with its target.

One study utilized benocyclidine (BTCP) as a non-labeled reporter ligand for MS Binding Assays targeting the PCP ion channel binding site of the desensitized Torpedo nicotinic acetylcholine (B1216132) receptor (nAChR). In this approach, a highly sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed to quantify benocyclidine. This allowed for the establishment of saturation, kinetic, and competition MS Binding Assays. The study found benocyclidine to be more affine (Kd of 84.2 nM) than the radioligands previously used for this target, such as [3H]PCP. The affinities of other ligands determined through competitive BTCP MS Binding Assays were in excellent agreement with data from radioligand experiments, validating this as a reliable alternative methodology.

Benocyclidine (BTCP) Affinity Data from MS Binding Assay

| Parameter | Value | Target | Methodology |

|---|---|---|---|

| Kd | 84.2 nM | Torpedo nAChR PCP ion channel binding site | Saturation MS Binding Assay |

In Vivo Neuropharmacological Assessment in Preclinical Models

To understand the effects of benocyclidine in a living system, in vivo studies in preclinical models, such as rodents, are essential. These methods allow for the investigation of the compound's interaction with the dopamine transporter in the brain and its subsequent impact on neurotransmitter levels.

Dopamine Transporter Labeling and Imaging in Rodent Brain

In vivo labeling techniques are used to visualize and quantify the binding of a compound to its target in the brain of a living animal. [3H]Benocyclidine ([3H]BTCP) has been used as a tracer to label the dopamine uptake complex in the mouse brain.

In one such study, intravenously administered [3H]BTCP was found to accumulate to the highest degree in the striatum, a brain region rich in dopamine transporters. The binding in the striatum was shown to be specific, as it could be inhibited in a dose-dependent manner by the administration of unlabeled benocyclidine (ID50 = 6.34 mg/kg) and another dopamine uptake inhibitor, nomifensine (ID50 = 11.06 mg/kg). This specific binding was not affected by a dopamine receptor antagonist (haloperidol) or by phencyclidine (PCP) at the tested doses, indicating that [3H]BTCP specifically binds to the dopamine uptake complex in vivo. This in vivo binding model is a valuable tool for studying the interaction of benocyclidine and its derivatives with the striatal dopamine transporter.

In Vivo Inhibition of [3H]BTCP Binding in Mouse Striatum

| Inhibitor | ID50 (mg/kg) |

|---|---|

| Unlabeled Benocyclidine (BTCP) | 6.34 |

| Nomifensine | 11.06 |

Microdialysis Techniques for Neurotransmitter Dynamics

In vivo microdialysis is a powerful technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions of freely moving animals. This method allows for the direct assessment of how a drug affects neurotransmitter dynamics.

Electrophysiological Approaches for Neural Pathway Activity

Electrophysiological studies are fundamental in elucidating how compounds like Benocyclidine modulate the activity of specific neural pathways. These techniques involve the direct measurement of the electrical properties of neurons and neuronal circuits. Research on related noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists, such as Phencyclidine (PCP), provides a framework for understanding the likely effects of Benocyclidine.

Computational Approaches and Molecular Modeling

In parallel with experimental techniques, computational approaches and molecular modeling have become indispensable tools in modern pharmacology. These in silico methods allow for the prediction and analysis of molecular interactions, the relationship between a compound's structure and its activity, and the discovery of new chemical entities. For Benocyclidine research, these methodologies offer powerful ways to investigate its binding mechanisms and to guide the design of novel analogs with specific properties.

Ligand-Receptor Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.govbiorxiv.org This simulation provides insights into the binding affinity, energy, and specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govnih.gov

In the context of Benocyclidine (BTCP), such approaches are used to understand its interaction with target receptors. For example, Benocyclidine has been employed as a non-labelled reporter ligand in Mass Spectrometry (MS) Binding Assays to study the phencyclidine (PCP) binding site within the ion channel of the nicotinic acetylcholine receptor (nAChR). uni-muenchen.deresearchgate.net In these studies, competition experiments are performed where various compounds compete with Benocyclidine for the binding site. The resulting data, including inhibition constant (Ki) values, are highly consistent with those from traditional radioligand experiments, validating the use of Benocyclidine in this advanced assay format. researchgate.net The affinity of Benocyclidine itself (expressed as the dissociation constant, Kd) was found to be 84.2 nM for the Torpedo californica nAChR. researchgate.net

| Compound | Inhibition Constant (Ki) [nM] |

|---|---|

| Benocyclidine (BTCP) | 84.2 (Kd value) |

| Phencyclidine (PCP) | Data Not Available in Cited Sources |

| Tenocyclidine (TCP) | Data Not Available in Cited Sources |

This table illustrates the type of data generated from binding assays. Specific Ki values for PCP and TCP from a Benocyclidine competition assay were not available in the provided search results, but they would be determined in such an experiment to compare their binding affinities relative to Benocyclidine.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijnrd.orgsysrevpharm.org The fundamental principle is that variations in the structural or physicochemical properties of molecules are responsible for the changes in their biological effects. sysrevpharm.org QSAR models are developed by analyzing a dataset of compounds with known activities and correlating these activities with calculated molecular descriptors. These descriptors can quantify properties such as lipophilicity (e.g., logP), electronic effects (e.g., Hammett constants), and steric parameters (e.g., molar refractivity). ijnrd.orgsrmist.edu.in

For Benocyclidine research, QSAR analysis is a valuable tool for:

Predicting Activity: A developed QSAR model can predict the biological activity of newly designed, unsynthesized Benocyclidine analogs. srmist.edu.innih.gov

Mechanism Insight: The analysis can help identify which structural properties are most important for the desired biological effect, providing insights into the mechanism of action. sysrevpharm.orgnih.gov

Lead Optimization: It guides the modification of the Benocyclidine structure to enhance potency or selectivity.

| Analog | Modification (R-group) | LogP (Lipophilicity) | Molar Refractivity (Steric) | Observed Activity (IC50, nM) |

|---|---|---|---|---|

| 1 (Benocyclidine) | -H | 4.5 | 85 | 100 |

| 2 | -Cl | 5.2 | 90 | 75 |

| 3 | -CH3 | 5.0 | 90 | 90 |

| 4 | -OCH3 | 4.4 | 92 | 120 |

This table presents a hypothetical example to illustrate the parameters used in a QSAR study. A QSAR model would be built by correlating the descriptor values (LogP, Molar Refractivity) with the observed activity to create a predictive equation.

Virtual Screening for Novel Benocyclidine Analogs

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. nih.gov

One common approach is pharmacophore-based virtual screening. scirp.orgscirp.org A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) that a ligand must possess to interact with a specific receptor. This model is generated based on the structure of a known active ligand like Benocyclidine or the receptor's binding site. scirp.org The pharmacophore model is then used as a 3D query to filter large compound databases, such as the ZINC database, to find molecules that match the required features. mdpi.com The resulting "hits" are then typically subjected to further analysis, such as molecular docking, to refine the selection before they are prioritized for laboratory testing. mdpi.comnih.gov This methodology can be powerfully applied to discover structurally novel compounds that retain the key interaction features of Benocyclidine, potentially leading to the identification of new analogs with improved or different pharmacological profiles. nih.gov

Translational Research Perspectives and Pharmacological Probes

Benocyclidine (B109896) as a Selective Tool for Dopaminergic Pathway Research

Benocyclidine, also known by its chemical name 1-(1-(2-benzothienyl)cyclohexyl)piperidine (BTCP), is a potent and selective dopamine (B1211576) reuptake inhibitor (DRI). Unlike its parent compound, phencyclidine, benocyclidine exhibits negligible affinity for the NMDA receptor, thereby lacking the anesthetic, anticonvulsant, and hallucinogenic effects associated with NMDA receptor antagonists. This high selectivity for the DAT makes it a "pure" DRI and an ideal pharmacological tool to investigate the specific roles of the dopaminergic system without the confounding effects of NMDA receptor modulation.

Applications in Studying Dopamine Transporter Function and Regulation

Benocyclidine's primary application in research lies in its ability to selectively bind to and inhibit the dopamine transporter. The DAT is a critical protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus regulating the concentration and duration of dopamine signaling.

One of the key uses of benocyclidine has been in the labeling of the dopamine transporter . Its high affinity allows it to be used in radiolabeled forms to quantify and visualize the distribution and density of DATs in different brain regions. This has been instrumental in understanding the alterations in DAT levels in various pathological conditions.

Furthermore, benocyclidine has been employed in studies aimed at identifying a common pharmacophore for DRI-type stimulants . By comparing the binding of benocyclidine with other DRIs, researchers can elucidate the structural requirements for potent and selective interaction with the dopamine transporter. This knowledge is crucial for the design of novel compounds with specific effects on the dopaminergic system.

Research has demonstrated the potent inhibition of dopamine uptake by benocyclidine, with an IC50 value in the range of 7-8 nM. In vivo studies in mice have confirmed its ability to bind to the dopamine uptake complex. For instance, unlabeled benocyclidine was shown to inhibit the binding of other ligands in the striatum in a dose-dependent manner.

| Parameter | Value | Reference |

|---|---|---|

| IC50 for Dopamine Uptake Inhibition | 7-8 nM | nih.gov |

| Affinity for PCP Receptor (IC50) | 6 µM | nih.gov |

Utility in Investigating Dopamine-Related Neurobiological Processes

The selective action of benocyclidine on the dopamine transporter allows for the precise investigation of various neurobiological processes that are modulated by dopaminergic signaling. Dopamine is a key neurotransmitter involved in reward, motivation, motor control, and cognition. Dysfunctions in the dopaminergic system are implicated in a range of disorders, including Parkinson's disease, schizophrenia, and attention-deficit/hyperactivity disorder (ADHD).

By using benocyclidine to block dopamine reuptake, researchers can experimentally elevate synaptic dopamine levels and observe the downstream effects on neuronal circuits and behavior. This approach has been valuable in studies exploring the role of dopamine in reinforcement learning, decision-making, and the pathophysiology of addiction.

Contributions to Understanding the Neurobiology of Psychostimulant Action

Studies have shown that benocyclidine can produce behavioral effects similar to those of cocaine. For example, in preclinical models, benocyclidine has been demonstrated to have cocaine-like actions on drug-maintained responding in rats, suggesting that it can substitute for the reinforcing effects of cocaine. This finding underscores the critical role of dopamine transporter inhibition in the rewarding and addictive properties of psychostimulants. By using a tool like benocyclidine, which lacks the multifaceted actions of drugs like cocaine (which also affects serotonin (B10506) and norepinephrine (B1679862) transporters), researchers can isolate and study the specific consequences of enhanced dopaminergic transmission in the context of addiction.

Development of Advanced Pharmacological Probes Derived from Benocyclidine Scaffolds

The development of novel pharmacological probes is essential for advancing our understanding of complex biological systems. A chemical probe is a small molecule that can be used to selectively perturb a specific biological target, such as a receptor or transporter, allowing for the elucidation of its function.

While the development of pharmacological probes from other scaffolds, such as benztropine, has been a focus of research for targeting the dopamine transporter, there is a notable lack of publicly available studies on the development of advanced probes derived specifically from the benocyclidine scaffold.

However, the well-defined structure-activity relationship of phencyclidine derivatives and the high selectivity of benocyclidine for the DAT suggest that its scaffold holds significant potential as a starting point for the design of novel probes. By systematically modifying the benzothienyl, cyclohexyl, or piperidine (B6355638) moieties of the benocyclidine molecule, it may be possible to develop a new generation of pharmacological tools with enhanced properties, such as:

Higher affinity and selectivity: Further optimization could lead to probes with even greater specificity for the DAT over other monoamine transporters.

Fluorescent tags: Incorporation of fluorescent moieties could allow for direct visualization of the dopamine transporter in living cells and tissues.

Photoaffinity labels: The development of benocyclidine-based photoaffinity labels would enable researchers to covalently label the DAT, facilitating its purification and structural characterization.

PET Radioligands: Radiolabeled derivatives of benocyclidine could serve as novel positron emission tomography (PET) tracers for imaging the dopamine transporter in the human brain, which would be invaluable for both research and clinical diagnostics.

The exploration of the benocyclidine scaffold for the development of such advanced pharmacological probes represents a promising avenue for future research in the field of dopaminergic neurotransmission.

Future Directions and Emerging Research Avenues

Exploration of Unconventional Receptor or Transporter Interactions

While benocyclidine (B109896) is well-characterized as a selective dopamine (B1211576) reuptake inhibitor (DRI), its full interaction profile with other neural targets remains an area ripe for exploration microbiozindia.com. Future research should systematically investigate its binding affinity and functional activity at a range of unconventional sites to build a more comprehensive understanding of its mechanism of action and potential off-target effects.

One of the most compelling unconventional targets identified is the phencyclidine (PCP) binding site located within the ion channel of the nicotinic acetylcholine (B1216132) receptor (nAChR). Research has demonstrated that benocyclidine exhibits a high affinity for this site on the Torpedo californica nAChR, suggesting that its effects on neurotransmission may not be exclusively limited to its actions at the DAT uni-muenchen.de. Further investigation is warranted to determine the functional consequences of this interaction in mammalian systems and its relevance to the behavioral and physiological effects of the compound.

Beyond the nAChR, other potential targets merit investigation. These include:

Other Monoamine Transporters: Although considered highly selective for DAT, subtle interactions with the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET) should be quantified using modern, high-sensitivity assays nih.govnih.gov. Even weak affinity for these transporters could be significant in certain brain regions or under specific experimental conditions.

Potassium Channels: The parent compound, phencyclidine, has been shown to block certain neuronal potassium channels at nanomolar concentrations, an effect hypothesized to contribute to its behavioral syndrome nih.gov. It is crucial to investigate whether benocyclidine shares this property, as such an interaction would represent a significant, non-DAT-mediated mechanism of action.

| Target | Ligand | Affinity Measure | Value | Reference |

|---|---|---|---|---|

| Dopamine Transporter (DAT) | Benocyclidine | IC₅₀ | 7-8 nM | microbiozindia.com |

| NMDA Receptor | Benocyclidine | K₀.₅ / IC₅₀ | 6 µM (6000 nM) | caymanchem.com |

| nAChR (PCP Site) | Benocyclidine | Kᵢ | 71.8 nM | uni-muenchen.de |

| nAChR (PCP Site) | Benocyclidine | Kd | 84.2 nM | uni-muenchen.de |

Rational Design and Synthesis of Novel Benocyclidine Analogs with Enhanced Selectivity

The development of novel chemical entities with refined pharmacological properties is a cornerstone of modern neuroscience. The structure of benocyclidine offers a promising scaffold for the rational design and synthesis of new analogs with even greater selectivity for the dopamine transporter or, conversely, with engineered polypharmacology to probe specific multi-target hypotheses. Structure-activity relationship (SAR) studies on related PCP analogs have demonstrated that modifications to the aromatic and cycloalkyl rings can dramatically alter binding and activity nih.govnih.gov.

Future synthetic chemistry efforts could focus on several key areas:

Enhancing DAT Selectivity: By systematically modifying the benzothiophene ring and the piperidine (B6355638) moiety, it may be possible to design analogs that retain or increase affinity for DAT while further reducing affinity for unconventional targets like the nAChR ion channel. For instance, altering the position of the sulfur atom or adding substituents to the benzene (B151609) ring portion of the benzothiophene group could sterically hinder binding to the nAChR site without compromising the interaction with DAT.

Probing the DAT Binding Pocket: The synthesis of a focused library of benocyclidine derivatives could be used to map the molecular interactions within the DAT binding site. Analogs with varied stereochemistry or constrained conformations could elucidate the precise orientation and key contact points required for high-affinity binding and potent reuptake inhibition.

Creating Fluorescent or Biotinylated Probes: Synthesizing analogs that incorporate fluorescent tags or biotin labels would create powerful tools for advanced imaging and biochemical studies. A fluorescent benocyclidine analog could allow for direct visualization of DAT localization and trafficking in real-time, while a biotinylated version could be used for affinity purification of the DAT protein complex and its interacting partners.

Investigation of Chronic Neuroadaptations in Dopaminergic Systems using Benocyclidine as a Model Compound

Understanding the long-term consequences of altered dopamine signaling is critical for research into substance use disorders, depression, and Parkinson's disease. Chronic exposure to drugs that alter monoamine levels can lead to lasting neuroadaptations, including changes in receptor density, transporter expression, and intracellular signaling cascades nih.govcdnsciencepub.comnih.gov. Due to its high selectivity for DAT and lack of confounding NMDA receptor activity, benocyclidine is an ideal model compound to isolate the neuroadaptations that result specifically from sustained inhibition of dopamine reuptake.

Future studies using chronic benocyclidine administration could address several key questions:

Receptor and Transporter Plasticity: Long-term treatment with benocyclidine could be used to examine compensatory changes in the expression and function of dopamine D1 and D2 receptors, as well as the dopamine transporter itself. Quantitative autoradiography and Western blot analysis could reveal whether chronic DAT blockade leads to receptor downregulation or sensitization.

Changes in Intracellular Signaling: Research could investigate how chronic benocyclidine exposure alters downstream signaling pathways, such as the cyclic AMP (cAMP) and protein kinase A (PKA) systems, which are known to be affected by long-term exposure to other drugs of abuse.

Behavioral Sensitization and Tolerance: By using benocyclidine as the model compound, researchers can study the development of behavioral phenomena like psychomotor sensitization or tolerance in a manner that is attributable purely to adaptations within the dopamine system, without the complex influence of NMDA receptor antagonism that accompanies chronic PCP administration.

Q & A

Q. What frameworks are suitable for assessing this compound’s potential off-target effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.